BENGHE Methodological & Application

Check Availability & Pricing

Staining Lysosomes in Primary Cells with NDI-
Lyso: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NDI-Lyso

Cat. No.: B15581752

For Researchers, Scientists, and Drug Development
Professionals

Introduction: NDI-Lyso is a fluorescent probe designed for the specific staining and tracking of
lysosomes in living cells. Structurally, it comprises a naphthalimide fluorophore coupled with a
morpholine moiety. The morpholine group facilitates the accumulation of the probe within the
acidic environment of lysosomes, making NDI-Lyso a valuable tool for investigating lysosomal
dynamics, function, and morphology. Its pH-dependent fluorescence allows for the monitoring
of lysosomal pH fluctuations, which are critical in various cellular processes, including
autophagy, endocytosis, and nutrient sensing. These characteristics make NDI-Lyso
particularly useful in studies related to lysosomal storage diseases, neurodegenerative
disorders, and drug-induced lysosomal stress.

Properties of NDI-Lyso

NDI-Lyso exhibits distinct fluorescence properties that are dependent on the pH of its
environment. This sensitivity is crucial for its function as a lysosome-specific probe, as
lysosomes maintain a highly acidic lumen (pH 4.5-5.0).
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Property Value Reference
Excitation Wavelength (Aex) ~480 nm [1]
Emission Wavelength (Aem) ~561 nm [2]
pKa 4.50 [2]
Recommended Concentration 5-10 uM [2]
Cell Permeability Good [2]
Cytotoxicity Low at working concentrations 2]
(<30 pM)

o High correlation with
Co-localization [2]
LysoTracker Red (Rr = 0.72)

Mechanism of Action

NDI-Lyso's specificity for lysosomes is achieved through a targeted accumulation mechanism.
The morpholine group on the NDI-Lyso molecule has a pKa that leads to its protonation within
the acidic lumen of the lysosome. This protonation traps the probe inside the organelle, leading
to a significant increase in its local concentration and a subsequent bright fluorescent signal
upon excitation.
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NDI-Lyso Lysosome Targeting Mechanism
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NDI-Lyso accumulates in the acidic lysosome.

Experimental Protocols
Preparation of NDI-Lyso Stock Solution

* Reconstitution: Prepare a 1 mM stock solution of NDI-Lyso in high-quality, anhydrous
dimethyl sulfoxide (DMSO).

» Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

Store at -20°C, protected from light.

Staining Protocol for Primary Cells (e.g., Neurons,
Macrophages)

This protocol is a general guideline and may require optimization for specific primary cell types.
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Workflow for Staining Primary Cells with NDI-Lyso

Start: Culture Primary Cells

Prepare Staining Solution
(5-10 puM NDI-Lyso in pre-warmed medium)

:

Incubate Cells
(30-60 min at 37°C, 5% CO2)

:

Wash Cells 2-3 times
(with warm PBS or medium)

:

Image Cells
(Confocal Microscopy, EX/Em ~480/561 nm)

End: Data Analysis

Click to download full resolution via product page

General workflow for NDI-Lyso staining.

Materials:

Primary cells cultured on glass-bottom dishes or coverslips suitable for microscopy.

NDI-Lyso stock solution (1 mM in DMSO).

Pre-warmed complete cell culture medium.

Phosphate-buffered saline (PBS).
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» Confocal microscope with appropriate filter sets.
Procedure:

o Cell Preparation: Culture primary cells to the desired confluency. For sensitive cells like
primary neurons, ensure the culture is healthy and stable before staining.[3]

 Staining Solution Preparation: Dilute the 1 mM NDI-Lyso stock solution in pre-warmed
complete culture medium to a final concentration of 5-10 uM. Vortex briefly to ensure
complete mixing.

o Cell Staining: Remove the culture medium from the cells and replace it with the NDI-Lyso
staining solution.

¢ [ncubation: Incubate the cells for 30-60 minutes at 37°C in a 5% CO2 incubator. Incubation
times may need to be optimized for different primary cell types.[3]

e Washing: After incubation, gently aspirate the staining solution and wash the cells 2-3 times
with pre-warmed PBS or complete culture medium to remove excess probe.

e Imaging: Immediately image the cells using a confocal microscope. Use an excitation
wavelength of approximately 480 nm and collect the emission at around 561 nm.

Co-localization with LysoTracker Probes

To confirm the lysosomal localization of NDI-Lyso, a co-staining experiment with a
commercially available lysosomal probe like LysoTracker Red can be performed.

e Prepare a staining solution containing both NDI-Lyso (e.g., 10 uM) and LysoTracker Red
DND-99 (e.g., 50-100 nM) in pre-warmed medium.

 Incubate the cells with the co-staining solution for 30 minutes at 37°C.[2]
e Wash the cells as described above.

» Image the cells using the appropriate filter sets for both NDI-Lyso (green channel) and
LysoTracker Red (red channel).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5461875/
https://www.benchchem.com/product/b15581752?utm_src=pdf-body
https://www.benchchem.com/product/b15581752?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5461875/
https://www.benchchem.com/product/b15581752?utm_src=pdf-body
https://www.benchchem.com/product/b15581752?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlepdf/2019/ra/c9ra03203g
https://www.benchchem.com/product/b15581752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Analyze the merged images for co-localization, which will appear as yellow puncta. A
Pearson's correlation coefficient can be calculated to quantify the degree of co-localization.

[2]

Application Notes
Studying Lysosomal Involvement in Autophagy

Lysosomes are essential for the final degradation step in the autophagy pathway. Impaired
lysosomal function can lead to the accumulation of autophagosomes, a hallmark of several
diseases. NDI-Lyso can be used to monitor lysosomal integrity and pH during the induction of
autophagy.

The mTOR (mechanistic target of rapamycin) signaling pathway is a key regulator of autophagy
and is intricately linked to lysosomal function. Under nutrient-rich conditions, mMTORCL1 is active
on the lysosomal surface and suppresses autophagy. During starvation, mTORC1 is
inactivated, leading to the induction of autophagy.
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MTOR Signaling and Lysosome-Autophagy Axis
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MTORCL1 on the lysosome inhibits autophagy.

Investigating Drug-Induced Lysosomal Dysfunction

Many pharmaceutical compounds, particularly cationic amphiphilic drugs, can accumulate in
lysosomes, leading to drug-induced lysosomal impairment. This can manifest as lysosomal
swelling, increased lysosomal pH, and inhibition of lysosomal enzymes. NDI-Lyso can be a
valuable tool to screen for and characterize such drug-induced effects in primary cells, which
are often more physiologically relevant than cell lines for drug development studies.

Troubleshooting
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Problem

Possible Cause

Suggested Solution

Weak or no signal

- Probe concentration too low.-
Incubation time too short.- Low
lysosomal content in cells.-

Photobleaching.

- Increase NDI-Lyso
concentration (e.g., up to 20
KUM).- Increase incubation time
(e.g., up to 2 hours).- Use a
positive control cell type known
to have abundant lysosomes.-
Minimize exposure to

excitation light.

High background fluorescence

- Incomplete washing.- Probe
concentration too high.- Cell
death.

- Increase the number and
duration of wash steps.-
Decrease NDI-Lyso
concentration.- Check cell

viability with a live/dead stain.

Non-specific staining

- Probe aggregation.- Cell
stress or death.

- Ensure the stock solution is
fully dissolved. Filter the
staining solution if necessary.-
Confirm cell health before and

after staining.

Signal fades quickly

- Photobleaching.

- Use a lower laser power
and/or a more sensitive
detector.- Acquire images
quickly.- Use an anti-fade
mounting medium for fixed

cells (if applicable).

Disclaimer: This document provides general guidelines. Protocols should be optimized for

specific experimental conditions and primary cell types. Always refer to the manufacturer's

instructions and relevant literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hasth
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